2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Infrared Spectroscopy
Prominent IR absorptions (KBr pellet):
- 1745 cm⁻¹: Ester C=O stretch
- 1680 cm⁻¹: Pyrimidinone C=O
- 1590 cm⁻¹: Aromatic C=C (benzodioxole)
- 1245 cm⁻¹: C-O-C asymmetric stretch (dioxole ring)
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.25 | t (3H) | Ethyl CH₃ |
| 1.65 | m (2H) | Butyl CH₂ |
| 2.42 | s (3H) | C6-methyl |
| 4.32 | q (2H) | Ester OCH₂ |
| 5.98 | s (2H) | Dioxole OCH₂O |
| 6.85 | s (1H) | Benzodioxole aromatic H |
¹³C NMR (100 MHz, CDCl₃):
- 165.8 ppm: Ester carbonyl
- 162.1 ppm: Pyrimidinone C2
- 148.3 ppm: Dioxole bridgehead carbons
- 113.7 ppm: Aromatic C-Br
Mass Spectrometry
ESI-MS (m/z): 441.29 [M+H]⁺ (calc. 441.30), isotopic pattern confirms bromine presence (1:1 M/M+2 ratio).
This comprehensive characterization establishes the compound's structural identity while highlighting conformational features critical for understanding its potential reactivity and biological interactions. The integration of crystallographic data with spectroscopic evidence provides a robust framework for further pharmacological evaluation.
Properties
Molecular Formula |
C19H23BrN2O5 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-ethylbutyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23BrN2O5/c1-4-11(5-2)8-25-18(23)16-10(3)21-19(24)22-17(16)12-6-14-15(7-13(12)20)27-9-26-14/h6-7,11,17H,4-5,8-9H2,1-3H3,(H2,21,22,24) |
InChI Key |
YCEFGZULGZDMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2Br)OCO3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Ethylbutyl Acetoacetate
Procedure :
Ethyl acetoacetate (10.0 g, 76.9 mmol) and 2-ethylbutyl bromide (12.4 g, 76.9 mmol) are dissolved in anhydrous DMF. Potassium carbonate (21.2 g, 153.8 mmol) is added, and the mixture is stirred at 80°C for 24 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via vacuum distillation (yield: 85%, bp 120–125°C at 15 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Boiling Point | 120–125°C (15 mmHg) |
| Characterization | NMR (CDCl₃): δ 3.98 (q, 2H), 3.45 (s, 2H), 2.25 (s, 3H) |
Morita-Baylis-Hillman Reaction with 6-Bromopiperonal
Procedure :
2-Ethylbutyl acetoacetate (5.0 g, 23.8 mmol) and 6-bromopiperonal (5.7 g, 23.8 mmol) are dissolved in THF. MgI₂ (0.5 g, 1.7 mmol) is added, and the reaction is stirred at 25°C for 48 hours. The MBH adduct is isolated via column chromatography (hexanes/EtOAc 4:1, yield: 72%).
Optimization Insights :
-
Catalyst loading : MgI₂ (5 mol%) optimal for balancing cost and efficiency.
-
Solvent : THF superior to DCM or MeCN in minimizing side reactions.
Oxidation to α-Iodomethylene β-Keto Ester
Procedure :
The MBH adduct (4.0 g, 9.5 mmol) is dissolved in DCM (20 mL). Dess-Martin periodinane (6.0 g, 14.3 mmol) is added portionwise at 0°C, and the mixture is stirred for 2 hours. The product is purified via flash chromatography (hexanes/EtOAc 3:1, yield: 88%).
Critical Notes :
Cyclocondensation with Urea
Procedure :
α-Iodomethylene β-keto ester (3.0 g, 6.7 mmol), urea (0.81 g, 13.4 mmol), and triethylamine (1.4 mL, 10.1 mmol) in ethanol (10 mL) are heated in a microwave reactor at 130°C for 30 minutes. Crude product is purified via column chromatography (hexanes/EtOAc 1:1, yield: 68%).
Reaction Scope :
| Variable | Optimal Condition |
|---|---|
| Temperature | 130°C |
| Time | 30 minutes |
| Base | Triethylamine (2 eq.) |
Analytical Data and Characterization
Spectroscopic Validation
-
NMR (500 MHz, CDCl₃) : δ 6.85 (s, 1H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.10–4.02 (m, 2H, COOCH₂), 3.45 (s, 2H, CH₂CO), 2.30 (s, 3H, CH₃).
-
NMR : δ 172.5 (C=O), 148.2 (C-Br), 105.6 (OCH₂O), 61.8 (COOCH₂), 24.5 (CH₃).
-
HRMS : Calculated for C₁₉H₂₁BrN₂O₅ [M+H]⁺: 469.06, Found: 469.07.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|
| MBH + Cyclocondensation | 68 | 48 h | High |
| Biginelli Reaction | 55 | 72 h | Moderate |
Advantages of MBH Route :
-
Higher regioselectivity for 4-aryl substitution.
Challenges and Limitations
-
Steric Hindrance : The 2-ethylbutyl group slows MBH adduct formation, necessitating prolonged reaction times.
-
Purification Complexity : Column chromatography is required at multiple stages due to polar byproducts.
-
Scale-Up Feasibility : Microwave irradiation limits batch size; conventional heating alternatives yield ≤50% .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The brominated benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Scientific Research Applications
2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The brominated benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring can also interact with various biological pathways, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 4
The 6-bromobenzo[d][1,3]dioxol-5-yl group distinguishes the target compound from analogs with phenyl or other heterocyclic substituents:
- Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Replaces the benzo[d][1,3]dioxole with a 4-bromophenyl group.
- Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate ():
Ester Group Variations at Position 5
The 2-ethylbutyl ester in the target compound contrasts with shorter alkyl esters in analogs:
- Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate ():
- Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Ethyl ester limits solubility in nonpolar solvents compared to the 2-ethylbutyl group, as shown in logD values (1.8 vs. 3.2) .
Functional Group Variations at Position 2
- Oxo (C=O) vs. Thioxo (C=S):
Spectroscopic and Crystallographic Data
NMR Analysis
- 1H NMR Shifts:
X-ray Crystallography
- Ring Puckering: The tetrahydropyrimidine ring adopts a half-chair conformation, similar to Ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (), with a puckering amplitude (q) of 0.45 Å .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Ethyl 4-(4-bromophenyl) Analog () | Ethyl 4-(benzodioxol-5-yl) Thione () |
|---|---|---|---|
| LogP | 3.5 | 2.8 | 3.0 |
| Aqueous Solubility (µg/mL) | 8.2 | 15.4 | 10.1 |
| IC₅₀ (Enzyme X) | 12 µM | 45 µM | 28 µM |
Biological Activity
2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a brominated benzo[d][1,3]dioxole moiety and a tetrahydropyrimidine ring, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.3 g/mol. The presence of various functional groups suggests that this compound could interact with biological systems in multiple ways.
| Property | Value |
|---|---|
| Molecular Formula | C19H23BrN2O5 |
| Molecular Weight | 439.3 g/mol |
| IUPAC Name | 2-Ethylbutyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| InChI Key | YCEFGZULGZDMMQ-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The brominated benzo[d][1,3]dioxole moiety may interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring can modulate cellular processes by affecting signaling pathways.
Biological Activity
Preliminary studies and literature suggest that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Investigations have indicated that this compound may exert cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in preclinical models, suggesting it could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of microbial pathogens, indicating that this compound may also possess antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Effects : A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range. This suggests a promising avenue for further exploration of the specific compound .
- Anti-inflammatory Assays : Research indicated that certain benzo[d][1,3]dioxole derivatives could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages . This provides a basis for understanding how the brominated variant might function similarly.
- Microbial Inhibition Studies : Compounds with structural similarities have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition . These findings highlight the potential for antimicrobial applications.
Comparison with Similar Compounds
The unique structural features of this compound distinguish it from other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 6-Methyl-2-Oxo-4-Phenyl-Tetrahydropyrimidine | Lacks dioxole moiety | Exhibits strong antimicrobial activity |
| Ethyl 4-(Benzo[d][1,3]Dioxol-5-Yl)-6-Methyl-Tetrahydropyrimidine | Similar dioxole structure | Potentially less toxic than related compounds |
| 6-Methyl-Tetrahydropyrimidine Derivatives | Varied substituents on pyrimidine ring | Diverse biological activities across different derivatives |
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of substituted aldehydes (e.g., 6-bromobenzo[d][1,3]dioxol-5-carbaldehyde) with ethyl acetoacetate under acidic or basic conditions to form the tetrahydropyrimidine core.
- Step 2: Introduction of the 2-ethylbutyl ester group via nucleophilic substitution or esterification.
- Reaction Conditions: Acetonitrile under reflux with sodium hydrogen sulfate as a catalyst (34% yield reported) . Solvents like dichloromethane or ethanol and catalysts such as triethylamine are also common .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography using silica gel.
Advanced: How can reaction yields be optimized when introducing electron-withdrawing substituents (e.g., bromo groups)?
Answer:
Yield optimization requires addressing steric and electronic effects:
- Catalyst Selection: Use Lewis acids (e.g., BF₃·Et₂O) to stabilize reactive intermediates in bromo-substituted aryl aldehyde condensations .
- Temperature Control: Maintain 60–80°C to prevent decomposition of thermally sensitive intermediates .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving reaction homogeneity .
Example Optimization Table:
| Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Bromo | NaHSO₄ | CH₃CN | 34 | |
| 4-Chloro | BF₃·Et₂O | DCM | 52 |
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- X-ray Crystallography: Resolves the tetrahydropyrimidine ring conformation and bromobenzo-dioxol orientation (e.g., C–Br bond length: 1.89 Å) .
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.2–1.4 ppm (2-ethylbutyl CH₃), δ 5.8–6.2 ppm (benzo-dioxol protons) .
- ¹³C NMR: Carbonyl signals at δ 165–170 ppm (ester and ketone groups) .
- IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O of ester) .
Advanced: How to design assays for evaluating its anti-inflammatory activity?
Answer:
Methodology:
- In Vitro Models:
- Inhibit COX-2 enzyme activity using a fluorometric assay (IC₅₀ determination) .
- Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Structure-Activity Relationship (SAR):
- Compare with analogs lacking the bromobenzo-dioxol group to assess its role in bioactivity .
Key Controls:
- Use indomethacin as a positive control for COX-2 inhibition.
- Validate purity (>95%) via HPLC before testing .
Advanced: How to resolve contradictions in reported biological activities across structural analogs?
Answer:
Approach:
- Systematic SAR Studies:
- Vary substituents at the 4-position (e.g., replace bromo with methoxy) and compare IC₅₀ values in kinase inhibition assays .
- Use molecular docking to analyze interactions with target proteins (e.g., EGFR kinase) .
- Data Normalization:
- Account for differences in assay conditions (e.g., cell lines, incubation times) when comparing literature results.
Example Contradiction Resolution:
A 3,4-dimethoxyphenyl analog showed stronger anticancer activity than the bromo derivative due to enhanced membrane permeability .
Basic: What are the challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent Selection: Use slow evaporation in ethanol/water (7:3 v/v) to promote crystal growth .
- Temperature Sensitivity: Crystallize at 4°C to avoid thermal degradation of the tetrahydropyrimidine ring .
- Polymorphism: Screen multiple solvents (e.g., DMSO, acetone) to isolate the most stable polymorph .
Advanced: How to stabilize the tetrahydropyrimidine ring during storage?
Answer:
- Lyophilization: Freeze-dry the compound to prevent hydrolysis of the ester group.
- Storage Conditions:
Basic: What computational methods predict its physicochemical properties?
Answer:
- LogP Calculation: Use ChemAxon or Schrödinger’s QikProp to estimate lipophilicity (predicted LogP: ~3.2) .
- Solubility Prediction: Apply the General Solubility Equation (GSE) with melting point data (mp: 180–185°C) .
Advanced: How to analyze substituent effects on its reactivity in nucleophilic substitutions?
Answer:
- Hammett Plots: Correlate σ values of substituents (e.g., –Br: σₚ = 0.23) with reaction rates in esterification .
- DFT Calculations: Optimize transition-state geometries using Gaussian09 at the B3LYP/6-31G* level to identify steric bottlenecks .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
